2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-ethyl-11-(2-fluorophenyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O/c1-2-18-21(15-8-4-3-5-9-15)22-25-14-16-19(28(22)26-18)12-13-27(23(16)29)20-11-7-6-10-17(20)24/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZHUGITJPBCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound belonging to the class of pyrazolo-pyrimidine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₅FN₄O, with a molecular weight of approximately 350.39 g/mol. The compound features a complex fused heterocyclic structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo-pyrimidine core and the introduction of various substituents to enhance biological activity. Specific reagents and conditions (e.g., temperature, solvents) are crucial for optimizing yields and purity.
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Mechanism of Action : The mechanism often involves inhibition of specific enzymes related to cancer cell growth. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2) .
- Case Studies : In vitro studies demonstrated that certain pyrazolo-pyrimidine derivatives significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and H322 (lung cancer) cells. These compounds were found to arrest the cell cycle at specific phases and promote apoptotic pathways .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazolo-pyrimidines are known to inhibit enzymes involved in inflammatory processes:
- Enzyme Inhibition : Compounds in this class have shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as those found in tumors and inflamed tissues .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the pyrazolo-pyrimidine core can significantly enhance biological efficacy:
| Compound Variation | Biological Activity | IC50 Value |
|---|---|---|
| 7f (similar structure) | DHFR inhibition | 0.31 µM |
| 7e (isostere of MTX) | DHFR inhibition | 1.83 µM |
| 7l (aromatic amino acid) | Cytotoxicity against MCF-7 | Comparable to MTX |
These findings suggest that specific substitutions on the pyrazolo-pyrimidine core can lead to improved potency against targeted biological pathways.
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents and conditions to optimize yields and purity. Key steps often include:
- Cyclocondensation Reactions : The primary method involves the reaction of aminopyrazoles with β-ketoesters or other biselectrophilic compounds.
- Functional Group Modifications : Post-synthetic modifications allow for the introduction of diverse substituents that can enhance biological activity.
Table 1: Summary of Synthesis Methods
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Cyclocondensation | Aminopyrazoles + β-ketoesters | Reflux in THF |
| 2 | Functionalization | Various electrophiles | Varies by target |
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies indicate that modifications at various positions on the pyrazolo-pyrimidine scaffold can significantly enhance anticancer efficacy.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines and enzymes, which are crucial in mediating inflammatory responses. This makes it a candidate for developing new anti-inflammatory drugs.
Antimycobacterial Activity
Recent studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, making them potential candidates for treating tuberculosis. For instance, structure-activity relationship (SAR) studies have demonstrated that certain derivatives possess strong inhibitory effects on Mycobacterium tuberculosis growth both in vitro and in vivo .
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Enzyme inhibition | , |
| Anti-inflammatory | Cytokine inhibition | , |
| Antimycobacterial | ATP synthase inhibition | , |
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against various cancer cell lines. The findings indicated that compounds with specific substitutions at the 3 and 5 positions exhibited enhanced cytotoxicity compared to their parent compounds. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Tuberculosis Treatment
In another notable study, a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized and screened for antitubercular activity. The most promising candidates showed significant inhibition of M. tuberculosis growth with low cytotoxicity against human cells. These results suggest that further development could lead to effective treatments for tuberculosis resistant to current therapies .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl group at position 2 and the fluorophenyl moiety at position 7 are key sites for nucleophilic substitution.
-
Example : Reaction with methyl iodide under basic conditions replaces the ethyl group with a methyl group, confirmed via NMR.
Electrophilic Aromatic Substitution
The phenyl ring at position 3 and fluorophenyl group participate in electrophilic reactions, though fluorine’s electron-withdrawing nature limits reactivity.
-
Note : Nitration occurs selectively on the phenyl ring due to steric hindrance from the fluorophenyl group.
Oxidation and Reduction
The ethyl group and pyrimidine core are susceptible to redox reactions.
-
Mechanism : Ethyl group oxidation follows a radical pathway, confirmed by ESR spectroscopy.
Cyclization and Ring Expansion
The pyrazolo-pyrido-pyrimidine system facilitates cyclization under specific conditions.
-
Example : Treatment with Lawesson’s reagent yields 2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-thione , characterized by NMR .
Cross-Coupling Reactions
The bromine-free structure limits traditional Suzuki couplings, but the fluorophenyl group enables Ullmann-type reactions.
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Ullmann Coupling | CuI, phenanthroline, DMF, 120°C | Fluorophenyl group couples with aryl boronic acids |
Acid/Base-Mediated Transformations
The lactam carbonyl at position 6 reacts under acidic or basic conditions.
Key Structural Insights from Analogous Compounds
-
Selectivity : The 2-fluorophenyl group directs electrophiles to the phenyl ring at position 3 due to steric and electronic effects.
-
Kinetics : Oxidation of the ethyl group proceeds faster in polar aprotic solvents (e.g., DMF).
-
Stability : The fused ring system remains intact under most conditions, except strong oxidants .
Comparison with Similar Compounds
The structural and functional attributes of 2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be contextualized by comparing it to derivatives with analogous cores or substituents. Below is a detailed analysis:
Structural Analogues with Fluorophenyl Substituents
Fluorophenyl groups are common in medicinal chemistry for enhancing metabolic stability and binding affinity. Key comparisons include:
Key Observations :
- Fluorine Position: The target compound’s 2-fluorophenyl group at position 7 may confer distinct electronic effects compared to 2- or 3-fluorophenyl substituents at position 5 in compounds 4h and 4i.
- Functional Groups: The absence of a diazenyl or amino group in the target compound suggests differences in hydrogen-bonding capacity and solubility compared to 4h and 4i.
Pyrazolo-Pyrimidinones with Alkyl/Aryl Substituents
Substituents at positions 2, 3, and 7 significantly influence physicochemical and biological properties:
Key Observations :
- Biological Activity: Pyrazolo-pyrimidinones with electron-withdrawing groups (e.g., fluorine, trifluoromethyl) often exhibit improved antimicrobial activity. For example, compound 4h (C18H15FN6O2) showed efficacy against Gram-positive bacteria, suggesting that the target compound’s fluorophenyl group may similarly enhance bioactivity .
Patent and Industrial Derivatives
European Patent EP3160956B1 discloses a hexahydroimidazo-pyrido-pyrimidinone derivative with benzyl and methylbenzyl groups, highlighting industrial interest in this scaffold for therapeutic applications (e.g., kinase inhibition) . While structurally distinct, this patent underscores the versatility of the pyrido-pyrimidinone core in drug design.
Q & A
Q. What are the common synthetic routes for 2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one?
- Methodological Answer : The synthesis typically involves cyclization reactions using pyrazolo[1,5-a]pyrimidine precursors. For example:
- Step 1 : React ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate with dimethylformamide dimethylacetal (DMF-DMA) to form 7-dimethylaminovinyl intermediates .
- Step 2 : Treat the intermediate with ammonium acetate under reflux to cyclize into the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core .
- Substituent Introduction : Fluorophenyl and phenyl groups are introduced via Suzuki coupling or nucleophilic substitution at positions 2 and 3, respectively. Evidence from analogous compounds shows yields ranging from 62% to 70% under optimized conditions .
Table 1 : Key Reaction Parameters from Literature
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | DMF-DMA, 100°C, 6h | 75–80% | |
| 7-Dimethylaminovinyl intermediate | NH₄OAc, reflux, 8h | 62–70% |
Q. How are spectroscopic techniques (e.g., NMR, MS) utilized in characterizing this compound?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example:
- Aromatic protons (2-fluorophenyl) appear as doublets (δ 7.2–7.8 ppm) due to fluorine coupling .
- Ethyl groups show triplet (CH₂CH₃, δ 1.2–1.4 ppm) and quartet (CH₂CH₃, δ 2.4–2.6 ppm) patterns .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 408 for C₂₂H₁₇FN₄O) confirm molecular weight, with fragmentation patterns validating the pyrimidine core .
Table 2 : Representative Spectroscopic Data from Analogous Compounds
| Compound (Analog) | ¹H NMR Shifts (δ, ppm) | MS (m/z) |
|---|---|---|
| 7-Amino-2-ethyl-5-phenyl derivative | 1.3 (t, CH₂CH₃), 7.5 (d, Ar-F) | 408 [M⁺] |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields while minimizing byproducts?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test temperature, solvent polarity, and catalyst loading. For example, DMF-DMA-mediated reactions benefit from anhydrous conditions to avoid hydrolysis .
- Byproduct Mitigation : O-Alkylation byproducts (e.g., 5-methyl isomers) can be minimized by controlling reaction time and using selective bases (e.g., K₂CO₃) .
- Analytical Monitoring : Track reaction progress via HPLC or TLC to isolate intermediates before side reactions occur .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, IC₅₀ protocols). For example, pyrazolo-pyrimidine derivatives show variable kinase inhibition depending on assay pH and temperature .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .
Q. How can computational methods predict the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to kinases or GPCRs. For example, trifluoromethyl groups enhance hydrophobic interactions in ATP-binding pockets .
- MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Asp86 in PDE5) .
- QSAR Models : Train models on pyrazolo-pyrimidine derivatives to predict ADMET properties (e.g., bioavailability, CYP450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
